molecular formula C18H14O4 B12456994 3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one CAS No. 142596-71-2

3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

Cat. No.: B12456994
CAS No.: 142596-71-2
M. Wt: 294.3 g/mol
InChI Key: IHWPQGIYXJKCOV-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3-hydroxy-1-(benzofuran-5-yl)propan-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chalcone structure can be reduced to form alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzofuran-5-carboxylic acid derivatives.

    Reduction: Formation of 3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropan-1-ol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA topoisomerase, which is crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes in microorganisms and cancer cells, resulting in antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Similar in structure but may lack the benzofuran ring or methoxy group.

    Flavonoids: Share a similar backbone but have different functional groups and ring structures.

    Benzofuran Derivatives: Compounds with a benzofuran ring but different substituents.

Uniqueness

3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is unique due to the combination of the benzofuran ring, methoxy group, and hydroxy group, which contribute to its distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

142596-71-2

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3

InChI Key

IHWPQGIYXJKCOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)O

Origin of Product

United States

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